8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as Fenethylline, is a compound with the molecular formula and a molecular weight of approximately 341.4075 g/mol. It is classified as a purine derivative and is notable for its stimulant properties. The compound is recognized for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder and as a central nervous system stimulant.
Fenethylline can be sourced from various chemical suppliers and is classified under purines due to its structural characteristics that include a fused bicyclic system containing nitrogen atoms. It has been evaluated for its effects on human health and environmental safety, leading to regulatory assessments in different jurisdictions, including Australia and the United States .
The synthesis of 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can involve several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Advanced techniques like chromatography may be employed for purification after synthesis.
The molecular structure of Fenethylline features a purine backbone with various substituents that contribute to its biological activity. The presence of the sec-butylamino group at position 8 and the phenethyl group at position 7 are critical for its pharmacological properties.
Fenethylline can participate in various chemical reactions typical of purines, including:
These reactions require specific conditions to prevent degradation or unwanted side reactions. Analytical methods such as mass spectrometry or nuclear magnetic resonance spectroscopy are often used to monitor the progress of these reactions.
Fenethylline acts primarily as a central nervous system stimulant. Its mechanism involves:
Studies have shown that Fenethylline's effects on neurotransmitter systems contribute to its stimulant properties, making it useful in certain therapeutic contexts .
Relevant analyses often include spectroscopic techniques to determine purity and structural integrity .
Fenethylline has several scientific uses:
The ongoing research into Fenethylline highlights its significance in both therapeutic contexts and chemical analysis .
The purine-dione scaffold, particularly the xanthine core (1H-purine-2,6-dione), constitutes a chemically stable yet modifiable platform for developing bioactive molecules. Its planar structure facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the carbonyl groups and ring nitrogen atoms serve as hydrogen bond acceptors and donors. These features collectively enable high-affinity binding to diverse biological targets. Historically, naturally occurring xanthines like theophylline and caffeine provided foundational templates, but their pharmacological utility was limited by non-selective target engagement and suboptimal physicochemical properties. Modern medicinal chemistry approaches have systematically addressed these limitations through targeted substitutions:
Table 1: Biological Targets of Purine-Dione Derivatives with Key Substitutions
Core Modification | Exemplary Substituent | Primary Biological Targets | Therapeutic Implications |
---|---|---|---|
N7-Alkylation | Phenethyl/Benzyl | PDE4, Adenosine A1/A2A Receptors | Anti-inflammatory, Bronchodilation |
C8-Aminoalkylation | sec-Butylamino | PDE Inhibitors, Kinase Enzymes | Immunomodulation, Cognitive Enhancement |
N1/N3-Dimethylation | Methyl Groups | Broad Spectrum Stability Enhancement | Improved Metabolic Stability |
Combined N7/C8 Modifications | Phenethyl + sec-Butylamino | TNF-α Production, PDE4B | Advanced Anti-inflammatory Applications |
The therapeutic relevance of purine-dione derivatives spans multiple domains, prominently including inflammation and immunomodulation. Derivatives bearing phenethyl groups at N7 and secondary amino chains at C8 exhibit potent inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated peripheral blood mononuclear cells. This effect correlates with suppression of nuclear factor-kappa B (NF-κB) signaling and downstream proinflammatory cytokine cascades. Additionally, selective PDE4 inhibition remains a major mechanism, particularly for respiratory and autoimmune disorders, where compounds like 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione disrupt cyclic adenosine monophosphate (cAMP) hydrolysis, elevating intracellular cAMP levels in immune cells to exert anti-inflammatory effects [3] .
The molecular architecture of 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione reflects a deliberate integration of steric, electronic, and pharmacophoric elements designed to optimize target affinity and drug-like properties. Each substituent addresses specific limitations of earlier xanthine derivatives:
N7-Phenethyl Group: The phenethyl moiety at N7 provides enhanced hydrophobic contact surfaces compared to smaller alkyl groups. Its aromatic ring enables π-stacking with phenylalanine residues (e.g., Phe372 in PDE4B), while the ethylene linker affords conformational flexibility for optimal positioning within the hydrophobic pocket. This substitution sterically blocks N7 protonation, maintaining the compound’s neutrality at physiological pH and thereby improving membrane permeability. Compared to 7-methylxanthines, the phenethyl extension increases PDE4B binding affinity by >50-fold due to complementary van der Waals interactions within the enzyme’s catalytic domain [4] .
C8-sec-Butylamino Group: The branched sec-butyl chain introduces stereochemical complexity critical for selective target engagement. Its asymmetric carbon allows enantiomeric differentiation at chiral binding sites, potentially enhancing selectivity for specific PDE4 isoforms. The secondary amino functionality (-NH-) serves as a hydrogen bond donor to backbone carbonyls in the PDE4 glutamine switch region (e.g., Gln369), a feature absent in oxygen-linked alkoxy substituents. This interaction contributes significantly to nanomolar-level inhibition constants. Furthermore, the butyl chain’s lipophilicity (clogP ≈ 2.5) balances aqueous solubility and intestinal absorption, addressing the poor bioavailability of polar 8-hydroxyxanthines [1] [4].
N1/N3-Dimethylation: Methyl groups at N1 and N3 electronically activate the purine ring through inductive effects while preventing metabolic N-demethylation. Quantum mechanical calculations indicate these methylations increase electron density at C8, strengthening the nucleophilic character for covalent interactions when applicable. They also impart a dipole moment (∼3.5 Debye) favorable for crossing biological membranes. Crucially, this methylation pattern avoids the emetogenic potential associated with N1-unsubstituted PDE4 inhibitors, as demonstrated in ferret models [3].
Table 2: Comparative Analysis of Substitution Effects on Pharmacological Properties
Substitution Position | Functional Group | Key Pharmacological Contributions | Molecular Consequences |
---|---|---|---|
N7 | Phenethyl | • 50-fold ↑ PDE4B affinity vs 7-methyl analogs | • Enhanced π-stacking with Phe372 |
• Suppression of TNF-α production (IC50 < 100 nM) | • Hydrophobic pocket occupancy | ||
C8 | sec-Butylamino | • H-bond donation to Gln369 backbone | • ΔG binding reduction by -2.3 kcal/mol |
• logD7.4 = 1.8 (optimal for CNS penetration) | • Stereoselective binding to PDE4B catalytic site | ||
N1/N3 | Dimethyl | • Metabolic stability (t1/2 > 120 min in microsomes) | • Blockade of cytochrome P450 1A2-mediated demethylation |
• Reduced emetogenic potential vs N1-H analogs | • Attenuated dopamine D2 receptor off-target binding |
The synergistic integration of these substituents creates a multidimensional pharmacophore. Molecular docking simulations reveal that the phenethyl group anchors the molecule in the hydrophobic clamp region of PDE4B (M-site), while the sec-butylamino chain extends toward the catalytic zinc domain, coordinating with metal-bound water molecules. Simultaneously, N1/N3-dimethylation prevents undesirable oxidation at C8, a common degradation pathway for 8-aminoxanthines. This configuration yields a balanced polypharmacology profile, simultaneously targeting PDE4 and cytokine production with high efficiency—addressing limitations of single-target xanthines in complex inflammatory cascades [3] .
Despite significant advances exemplified by compounds like 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, critical knowledge gaps persist in the development of next-generation functionalized xanthines:
Stereochemical Optimization: The chiral center within the sec-butylamino side chain introduces enantiomeric complexity that remains underexplored. Current literature predominantly reports racemic mixtures, obscuring potential stereoselective differences in target engagement. Enantiopure synthesis could reveal significant pharmacokinetic and pharmacodynamic divergences, as evidenced by preliminary data showing (R)-enantiomers exhibiting 3–5-fold greater PDE4B inhibition than their (S)-counterparts. Dedicated studies resolving and testing individual enantiomers are essential for maximizing therapeutic index and minimizing off-target effects. Computational models predicting enantiomer-specific binding affinities require experimental validation through crystallographic analyses of inhibitor-enzyme complexes [1] [4].
Metabolic Fate and Prodrug Strategies: Phase I metabolism studies indicate predominant oxidation at the sec-butyl side chain, generating hydroxylated derivatives with variable activity. However, comprehensive metabolite identification and activity profiling are lacking. Furthermore, the potential for developing prodrugs to address solubility limitations remains unexplored. Esterification of the N3-methyl group or amino acid conjugation at the C8 amine could enhance water solubility (potentially increasing from <10 μg/mL to >500 μg/mL) while enabling targeted release in alkaline intestinal environments or esterase-rich inflammatory sites. Such strategies would mitigate the moderate aqueous solubility inherent to highly substituted xanthines [7].
Polypharmacology vs. Selectivity Tradeoffs: While multi-target engagement is advantageous for complex diseases, off-target effects pose significant challenges. Systematic profiling against functionally related off-targets (e.g., adenosine receptors, phosphodiesterase 10A, dopamine D2 receptors) is incomplete. Fragment-based deconstruction studies could delineate which substituents contribute to off-target binding, enabling rational optimization. For instance, replacing the phenethyl terminus with heteroaromatic rings may reduce adenosine A2A affinity while maintaining PDE4 inhibition—a hypothesis requiring empirical validation [6].
In Vivo Efficacy and Biomarker Correlations: Translation of in vitro potency to disease models remains a critical barrier. Published in vivo data for this compound class in established inflammation models (e.g., murine collagen-induced arthritis, rat adjuvant arthritis) is notably sparse. Correlative biomarker studies linking target engagement (e.g., neutrophil PDE4 inhibition) to downstream cytokine suppression (TNF-α, IL-17) in accessible biological matrices (serum, PBMCs) would strengthen mechanistic validation. Additionally, blood-brain barrier penetration studies are absent despite structural features suggesting potential CNS activity, representing a significant opportunity for neurological application expansion [3] [6].
Computational Predictive Gaps: Current quantitative structure-activity relationship (QSAR) models poorly predict the impact of branched alkylamino chains at C8 on PDE isoform selectivity. Training sets remain biased toward straight-chain analogs, limiting accuracy for sterically complex substituents. Machine learning approaches integrating molecular dynamics simulations and free energy perturbation calculations could bridge this gap, enabling virtual screening of novel C8 modifications before synthetic investment. Similarly, predictive models for CYP450 inhibition liabilities (particularly CYP1A2 induction common to xanthines) require refinement using high-fidelity biochemical data from modern analogs [7].
These gaps collectively highlight the need for integrated, multidisciplinary approaches combining asymmetric synthesis, advanced biophysical characterization (e.g., cryo-EM studies of inhibitor-PDE4 complexes), and physiologically based pharmacokinetic modeling. Addressing these challenges will unlock the full therapeutic potential of 8-substituted purine-diones beyond current limitations, potentially expanding into novel indications such as neurodegenerative diseases and oncology.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: